

# Biological activity of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide derivatives

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## Compound of Interest

**Compound Name:** 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide

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An In-Depth Technical Guide on the Biological Activity of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide Derivatives

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities, synthesis, and experimental evaluation of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide derivatives and their close structural analogs. The information is compiled to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

## Introduction

The 1,4-dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of an N-hydroxy-carboxamide (hydroxamic acid) functionality is a key feature in the design of enzyme inhibitors, particularly those targeting metalloenzymes. This guide focuses on the N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide core, a structure poised for significant biological activity, likely as a histone

deacetylase (HDAC) inhibitor, given the established role of the hydroxamic acid moiety in chelating the zinc ion in the active site of HDACs.

While direct and extensive research on this specific class of compounds is emerging, this guide synthesizes data from closely related dihydroxypyrimidine carboxamides and other N-hydroxy-carboxamide-containing molecules to provide a thorough understanding of their potential.

## Synthesis of Dihydropyrimidine Carboxamide Derivatives

The synthesis of the core dihydropyrimidine structure is a critical step in the development of these compounds. A common route to related 4,5-dihydropyrimidine derivatives involves a multi-step process, which can be adapted for the synthesis of the target N-hydroxy compounds.

A representative synthetic workflow for creating dihydropyrimidine derivatives is outlined below. The synthesis of the 5-hydropyrimidinone core begins with the reaction of hydroxylamine with various carbonitriles to form the corresponding amidoximes. These amidoximes then undergo a Michael addition with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement under microwave irradiation to yield the dihydropyrimidine methyl carboxylates.<sup>[1]</sup> Subsequent modifications would be required to introduce the N-hydroxy-carboxamide moiety.



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Caption: Synthetic workflow for the dihydropyrimidine core structure.

## Biological Activity and Mechanism of Action

Derivatives of the dihydropyrimidine scaffold have shown promising activity against various biological targets.

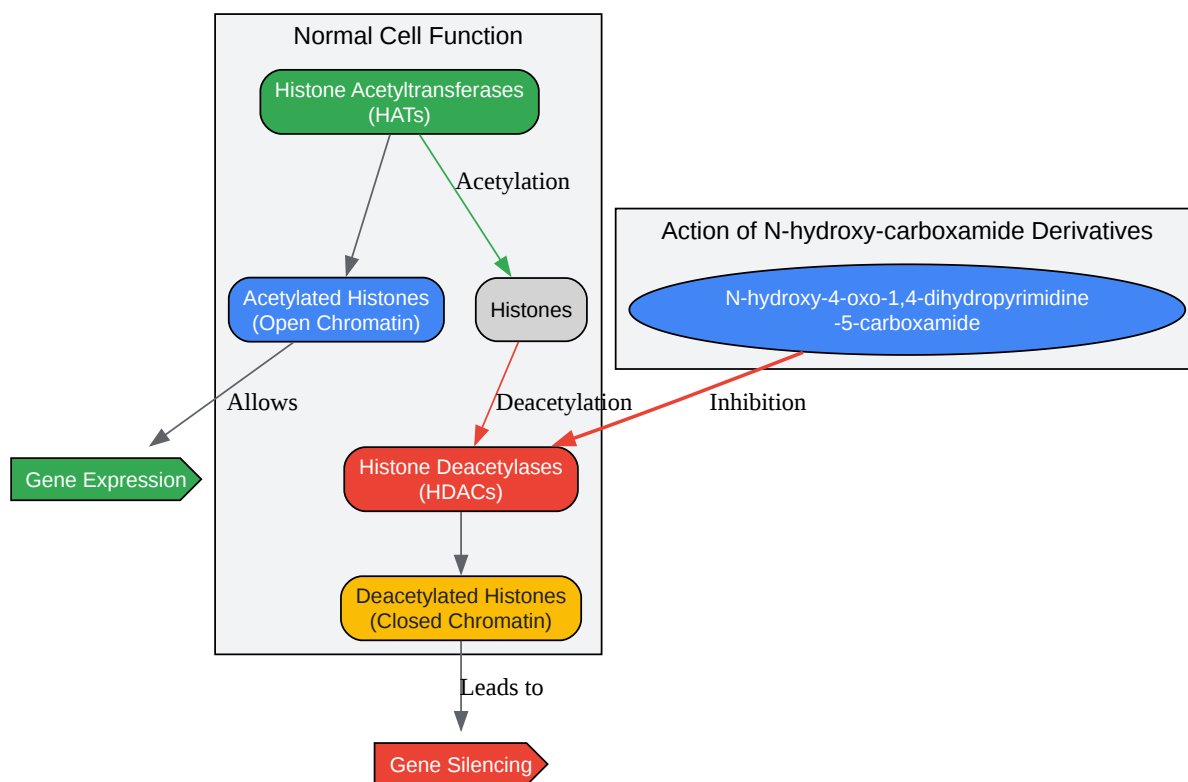
## Antiviral Activity

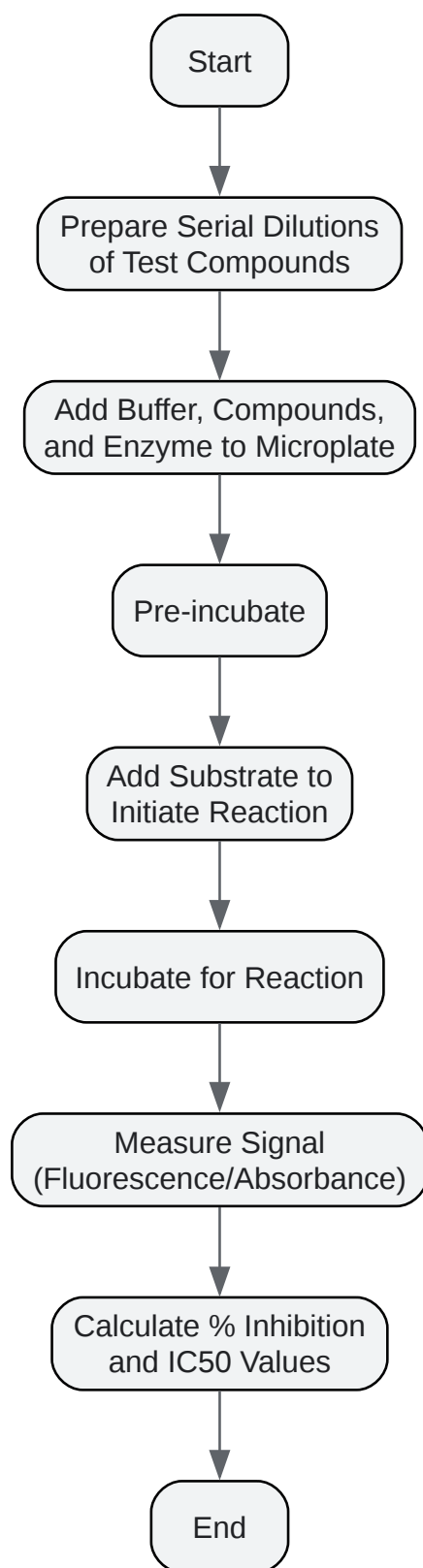
Closely related 4,5-dihydroxypyrimidine carboxamides have been identified as potent and selective inhibitors of HIV integrase strand transfer.[2] Optimization of these compounds led to derivatives with low nanomolar activity in cellular HIV spread assays.[2] Furthermore, 4,5-dihydroxypyrimidine derivatives, including methyl carboxylates, carboxylic acids, and carboxamides, have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.[1]

## Potential as Histone Deacetylase (HDAC) Inhibitors

The N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide structure contains a hydroxamic acid group, a well-known zinc-binding group that is characteristic of many potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] The removal of acetyl groups from histones by HDACs leads to a more compact chromatin structure, repressing gene transcription.[4] In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes.

HDAC inhibitors restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] The general mechanism of HDAC inhibition by hydroxamic acid-based inhibitors involves the chelation of the zinc ion in the enzyme's active site by the hydroxamate group.[3]





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